molecular formula C3H2F3NO2 B3059493 (Z)-1-Nitro-3,3,3-trifluoro-1-propene CAS No. 371-96-0

(Z)-1-Nitro-3,3,3-trifluoro-1-propene

Cat. No.: B3059493
CAS No.: 371-96-0
M. Wt: 141.05 g/mol
InChI Key: FCKHHHXXJZMXBH-UPHRSURJSA-N
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Description

(Z)-1-Nitro-3,3,3-trifluoro-1-propene: is an organic compound characterized by the presence of a nitro group and trifluoromethyl group attached to a propene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-1-Nitro-3,3,3-trifluoro-1-propene typically involves the reaction of 3,3,3-trifluoropropene with a nitrating agent under controlled conditions. One common method includes the use of nitric acid and sulfuric acid as the nitrating agents. The reaction is carried out at low temperatures to ensure the selective formation of the (Z)-isomer.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions, such as temperature and pressure. This ensures high yield and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (Z)-1-Nitro-3,3,3-trifluoro-1-propene can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: (Z)-1-Nitro-3,3,3-trifluoro-1-propene is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.

Biology:

    Biochemical Studies: The compound is used in studies involving enzyme interactions and metabolic pathways due to its unique structural features.

Medicine:

    Drug Development: Research into potential pharmaceutical applications, particularly in the development of drugs targeting specific enzymes or receptors.

Industry:

    Material Science: Utilized in the development of new materials with specific properties, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism by which (Z)-1-Nitro-3,3,3-trifluoro-1-propene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and binding affinity to biological targets. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

    (E)-1-Nitro-3,3,3-trifluoro-1-propene: The geometric isomer of the compound, differing in the spatial arrangement of the nitro and trifluoromethyl groups.

    1-Nitro-2,2,2-trifluoroethane: A related compound with a shorter carbon chain.

    1-Nitro-3,3,3-trifluoropropane: A saturated analog of the compound.

Uniqueness:

    Geometric Isomerism: The (Z)-isomer has distinct chemical and physical properties compared to the (E)-isomer, influencing its reactivity and applications.

    Trifluoromethyl Group: The presence of the trifluoromethyl group imparts unique electronic and steric effects, enhancing the compound’s stability and reactivity in various chemical reactions.

Properties

IUPAC Name

(Z)-3,3,3-trifluoro-1-nitroprop-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2F3NO2/c4-3(5,6)1-2-7(8)9/h1-2H/b2-1-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCKHHHXXJZMXBH-UPHRSURJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C\[N+](=O)[O-])\C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

371-96-0
Record name NSC3632
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3632
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-1-Nitro-3,3,3-trifluoro-1-propene
Reactant of Route 2
(Z)-1-Nitro-3,3,3-trifluoro-1-propene
Reactant of Route 3
(Z)-1-Nitro-3,3,3-trifluoro-1-propene

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